molecular formula C7H12N2O3 B13788277 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione CAS No. 79247-68-0

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione

Cat. No.: B13788277
CAS No.: 79247-68-0
M. Wt: 172.18 g/mol
InChI Key: FVNXEKFSDOAEGA-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and a methyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with methoxymethylating agents. One common method is the reaction of 4-methylpiperazine-2,5-dione with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(Methoxymethyl)-4-methylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-4-ethylpiperazine-2,5-dione
  • 1-(Methoxymethyl)-4-phenylpiperazine-2,5-dione
  • 1-(Methoxymethyl)-4-isopropylpiperazine-2,5-dione

Comparison: 1-(Methoxymethyl)-4-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

CAS No.

79247-68-0

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O3/c1-8-3-7(11)9(5-12-2)4-6(8)10/h3-5H2,1-2H3

InChI Key

FVNXEKFSDOAEGA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(CC1=O)COC

Origin of Product

United States

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